
1-(4-Fluorophenyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Fluorophenyl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H14FNO2 . It has a molecular weight of 223.24 . The compound is also known by its IUPAC name, 1-(4-fluorobenzyl)-2-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a fluorophenyl group and a carboxylic acid group . The InChI code for the compound is 1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(4-Fluorophenyl)piperidine-2-carboxylic acid is a compound with potential applications in various fields of scientific research. Its synthesis involves nucleophilic aromatic substitution reactions, which have been extensively studied to understand the mechanism and improve the yields of related compounds. For instance, the reaction of piperidine with nitro-substituted benzene derivatives has been explored to understand the kinetics and mechanisms involved in these reactions, which could be relevant for synthesizing analogs of this compound (Pietra & Vitali, 1972).
Environmental and Health Impacts of Fluorinated Compounds
Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) sheds light on the environmental and health impacts of these compounds. Such studies are crucial for understanding the persistence, bioaccumulation, and toxicity of fluorinated compounds, including derivatives of this compound, and guiding the development of safer alternatives (Wang et al., 2013).
Pharmacological Applications
The pharmacophoric properties of arylcycloalkylamines, including phenyl piperidines, have been explored for their potential in drug development, particularly in targeting D2-like receptors. These studies highlight the significance of the arylalkyl moiety in enhancing the potency and selectivity of compounds for therapeutic applications, which could be relevant for derivatives of this compound (Sikazwe et al., 2009).
Biodegradation of Fluorinated Chemicals
The microbial degradation of polyfluoroalkyl chemicals, including PFCAs and PFSAs, has been reviewed to understand the environmental fate of these persistent pollutants. This research is critical for evaluating the degradation pathways, half-lives, and defluorination potential of fluorinated compounds, informing the environmental risk assessment and management of substances like this compound (Liu & Avendaño, 2013).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbial biocatalysts have been studied to understand their impact on fermentative production processes. Such research provides insights into the metabolic engineering strategies needed to enhance microbial tolerance to inhibitors, which could be relevant for the production or degradation of compounds like this compound (Jarboe et al., 2013).
Safety and Hazards
Mécanisme D'action
Piperidine Compounds
Piperidine is an organic compound that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-9-4-6-10(7-5-9)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPGAKPDIOQNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
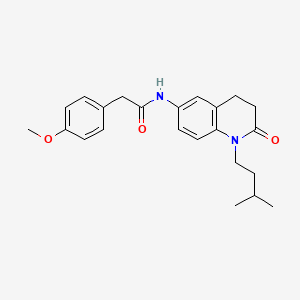
![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)
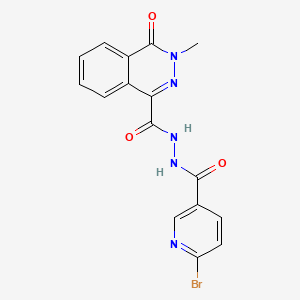

![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)
![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)
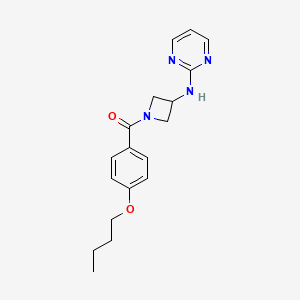
![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)
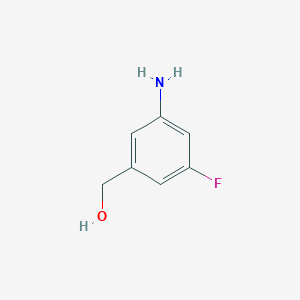
![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)
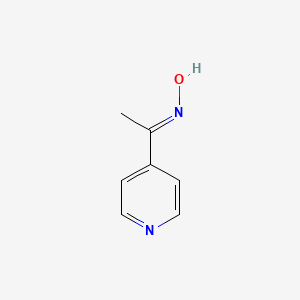
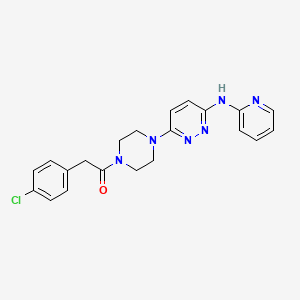
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)
